(S)-2-Phenylaziridine
Overview
Description
(S)-2-Phenylaziridine is a chiral aziridine derivative characterized by a three-membered ring containing one nitrogen atom and a phenyl group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Phenylaziridine can be synthesized through several methods. One common approach involves the reaction of (S)-2-phenylethylamine with a halogenating agent, such as bromine or chlorine, to form the corresponding halide. This intermediate is then treated with a base, such as sodium hydroxide or potassium tert-butoxide, to induce cyclization and form the aziridine ring.
Another method involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. For example, the Sharpless asymmetric aminohydroxylation reaction can be employed to introduce the aziridine ring with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability. The choice of reagents, solvents, and reaction parameters is carefully controlled to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of this compound can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or neutral conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Phenylaziridine has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Phenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
(S)-2-Phenylaziridine can be compared with other aziridine derivatives, such as:
®-2-Phenylaziridine: The enantiomer of this compound, which may exhibit different reactivity and biological activity.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, which can influence their chemical properties and applications.
Aziridines with Different Substituents:
The uniqueness of this compound lies in its chiral nature and the presence of the phenyl group, which imparts specific reactivity and potential for enantioselective synthesis.
Properties
IUPAC Name |
(2S)-2-phenylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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